Stereochemical Purity: Enantiomeric Excess (ee) for Asymmetric Synthesis
The primary differentiator for (2R)-2-(Methoxymethyl)morpholine is its defined (R)-stereochemistry. While both enantiomers are available commercially at a chemical purity of 95%, the critical procurement metric is enantiomeric excess (ee), which ensures the desired stereochemical outcome in downstream reactions . The (2R) compound is specifically required as an intermediate for the synthesis of chiral drug candidates, where the use of the (2S)-enantiomer or racemate would lead to a different stereoisomer with potentially distinct biological activity . Although direct quantitative ee values are not consistently published, the procurement of the (2R)-enantiomer guarantees a defined stereochemical input, a prerequisite for achieving the target enantiomer in the final API.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2R)-configuration; Chemical purity 95% |
| Comparator Or Baseline | (2S)-2-(Methoxymethyl)morpholine (CAS 157791-20-3); Chemical purity 95% |
| Quantified Difference | Enantiomeric configuration is inverted. Specific ee values are not universally published but are critical for chiral synthesis. |
| Conditions | Chiral synthesis; Drug discovery; Regulatory compliance |
Why This Matters
This matters because the stereochemical identity of a building block directly determines the stereochemical outcome of the final drug candidate, impacting its biological activity, patentability, and regulatory approval pathway.
